Technical Whitepaper: Methyl 3-amino-4-fluoro-5-iodobenzoate
Technical Whitepaper: Methyl 3-amino-4-fluoro-5-iodobenzoate
The following technical guide details the chemical profile, synthesis logic, and application spectrum of Methyl 3-amino-4-fluoro-5-iodobenzoate , a critical intermediate in the design of next-generation kinase inhibitors and proteolysis-targeting chimeras (PROTACs).
Strategic Building Block for Multi-Vector Drug Discovery
Executive Summary
Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS: 2092615-03-5) represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering three distinct orthogonal reactivity handles: an aryl iodide for cross-coupling, an aniline for amide/heterocycle formation, and a fluorine atom for metabolic stability or nucleophilic aromatic substitution (SNAr). This guide provides a rigorous analysis of its properties, synthesis, and utility in high-throughput lead optimization.
Chemical Profile & Physical Properties[1][2][3][4]
This molecule is characterized by a "push-pull" electronic system, where the electron-donating amino group opposes the electron-withdrawing ester, fluorine, and iodine substituents.
| Property | Value | Note |
| IUPAC Name | Methyl 3-amino-4-fluoro-5-iodobenzoate | |
| CAS Number | 2092615-03-5 | |
| Molecular Formula | C₈H₇FINO₂ | |
| Molecular Weight | 295.05 g/mol | Heavy atom count: 13 |
| Appearance | Off-white to pale brown solid | Light sensitive (aryl iodide) |
| Solubility | DMSO (>50 mg/mL), DCM, MeOH | Insoluble in water |
| LogP (Calc) | ~2.5 - 2.8 | Lipophilic due to Iodine/Ester |
| pKa (Aniline) | ~2.5 - 3.0 | Reduced basicity due to ortho-F and para-Ester |
Synthetic Logic & Retrosynthesis
The synthesis of this polysubstituted benzene requires careful orchestration of directing groups to achieve the correct regiochemistry. Direct iodination of methyl 3-amino-4-fluorobenzoate typically yields the C6-isomer (para to the amine) or C2-isomer, rather than the desired C5-isomer.
Therefore, the most robust synthetic route employs a "Block-and-Direct" strategy , utilizing the meta-directing power of the nitro group before reduction.
Optimized Synthetic Pathway
-
Starting Material: Methyl 4-fluorobenzoate.
-
Step 1: Iodination (Electrophilic Aromatic Substitution)
-
Reagent: N-Iodosuccinimide (NIS), TFA/H₂SO₄.
-
Logic: The fluorine (ortho/para) and ester (meta) cooperatively direct the iodine to the C3 position .
-
Product: Methyl 3-iodo-4-fluorobenzoate.
-
-
Step 2: Nitration
-
Reagent: HNO₃, H₂SO₄ (0°C).
-
Logic: The new iodine (ortho/para), fluorine (ortho/para), and ester (meta) creates a unique electronic pocket. The C5 position is ortho to F, meta to I, and meta to the Ester. This is the most electronically favorable site for nitration.
-
Product: Methyl 5-nitro-4-fluoro-3-iodobenzoate.
-
-
Step 3: Selective Reduction
Figure 1: Chemo-selective synthesis pathway leveraging cooperative directing group effects.
Reactivity Profile & Applications
The molecule serves as a tri-functional core. Its utility in drug discovery is defined by the ability to sequentially elaborate each position without cross-reactivity.
A. The Aryl Iodide (C5 Position)
The C-I bond is the most reactive handle for Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold.
-
Sonogashira: Introduction of alkynes (common in kinase inhibitors to access deep hydrophobic pockets).
-
Heck Reaction: Vinylation for macrocyclization precursors.
B. The Aniline (C3 Position)
The amino group is deactivated by the ortho-fluorine and para-ester, making it less nucleophilic than a standard aniline.
-
Amide Coupling: Requires strong coupling agents (e.g., HATU, POCl₃) to react with carboxylic acids.
-
Heterocyclization: Condensation with formamidine or urea derivatives to form quinazolines or benzimidazoles.
C. The Fluorine (C4 Position)
While generally stable, the fluorine is activated by the ortho-iodine and para-ester.
-
SNAr Potential: Under harsh basic conditions (e.g., heating with morpholine), the fluorine can be displaced, particularly if the ester is hydrolyzed to an acid or converted to an electron-withdrawing amide.
Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility in library synthesis.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)
-
Context: Installing a heteroaryl tail at the C5 position.
-
Reagents:
-
Substrate: Methyl 3-amino-4-fluoro-5-iodobenzoate (1.0 eq)
-
Boronic Acid: R-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Method:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.
-
Evacuate and backfill with Nitrogen (3x).
-
Add degassed solvent mixture.
-
Heat to 90°C for 4–12 hours.
-
Workup: Filter through Celite, extract with EtOAc, and purify via silica flash chromatography (Hexane/EtOAc gradient).
-
Protocol B: Saponification (Ester Hydrolysis)
-
Context: Revealing the carboxylic acid for further coupling.
-
Reagents: LiOH·H₂O (3.0 eq), THF/Water (1:1).
-
Method:
-
Dissolve substrate in THF/Water.
-
Add LiOH and stir at RT for 2 hours (Monitor by LCMS).
-
Note: Heating may cause SNAr displacement of the fluorine by hydroxide; maintain ambient temperature.
-
Acidify to pH 3 with 1N HCl to precipitate the product.
-
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aryl iodide is sensitive to light; use amber vials.
-
Safety: The compound is an organohalogen and potential irritant. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid contact with strong oxidizers which may liberate iodine.
References
-
EnamineStore. (2025).[3] Methyl 3-amino-4-fluoro-5-iodobenzoate Product Profile. Retrieved from
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for Suzuki protocol).
-
PubChem. (2025).[5] Methyl 3-amino-4-fluorobenzoate Compound Summary. Retrieved from
-
ResearchGate. (2025). Synthetic routes to 3-amino-5-halo-2-iodobenzoates. Retrieved from
